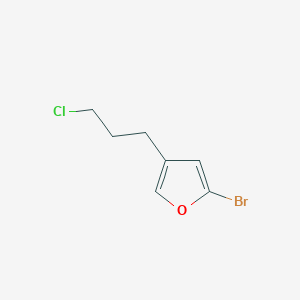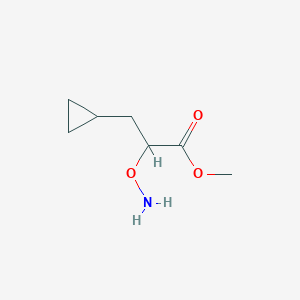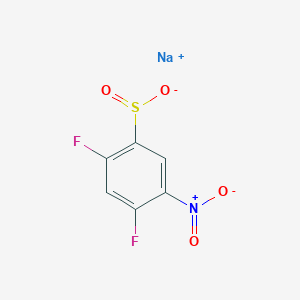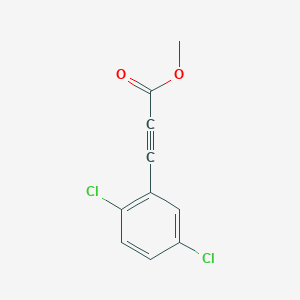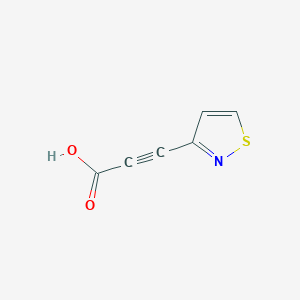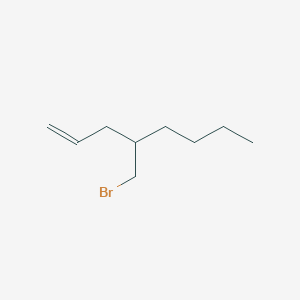
4-(Bromomethyl)oct-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)oct-1-ene is an organic compound with the molecular formula C9H17Br It is a brominated alkene, characterized by the presence of a bromomethyl group attached to the fourth carbon of an octene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Bromomethyl)oct-1-ene can be synthesized through several methods. One common approach involves the bromination of oct-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, with the bromomethyl group being introduced at the allylic position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)oct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form octa-1,3-diene.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products Formed
Substitution: 4-(Hydroxymethyl)oct-1-ene, 4-(Aminomethyl)oct-1-ene.
Elimination: Octa-1,3-diene.
Addition: 4,5-Dibromo-octane.
Applications De Recherche Scientifique
4-(Bromomethyl)oct-1-ene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used to introduce bromomethyl groups into drug candidates, potentially enhancing their biological activity.
Material Science: It can be utilized in the preparation of polymers and other materials with specific properties.
Biological Studies: The reactivity of this compound makes it useful in probing biological systems and studying enzyme mechanisms.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)oct-1-ene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo further transformations, leading to the desired products. The bromomethyl group is particularly reactive, making it a useful functional group in various synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)oct-1-ene: Similar in structure but with a chlorine atom instead of bromine.
4-(Iodomethyl)oct-1-ene: Contains an iodine atom in place of bromine.
4-(Hydroxymethyl)oct-1-ene: Features a hydroxyl group instead of a bromomethyl group.
Uniqueness
4-(Bromomethyl)oct-1-ene is unique due to the reactivity of the bromomethyl group, which is more reactive than its chloro and iodo counterparts. This increased reactivity makes it particularly useful in synthetic applications where rapid and efficient transformations are desired.
Propriétés
Formule moléculaire |
C9H17Br |
|---|---|
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
4-(bromomethyl)oct-1-ene |
InChI |
InChI=1S/C9H17Br/c1-3-5-7-9(8-10)6-4-2/h4,9H,2-3,5-8H2,1H3 |
Clé InChI |
ZRXGHKSROWZLDB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC=C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


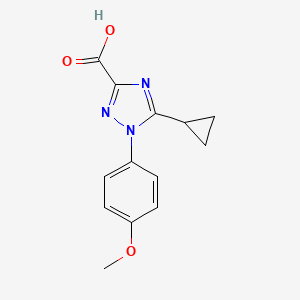

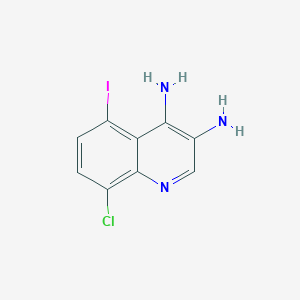
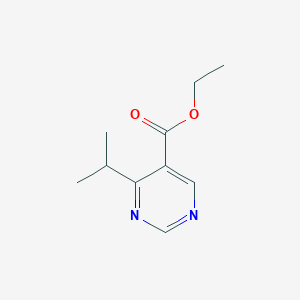
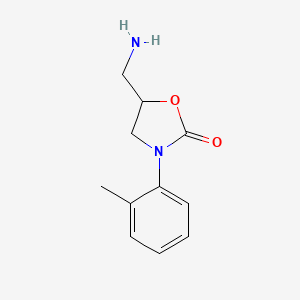
![N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13193182.png)
![6-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13193191.png)
